molecular formula C18H22D6BrNO2 B607079 Deudextromethorphan hydrobromide CAS No. 1373497-18-7

Deudextromethorphan hydrobromide

Cat. No. B607079
M. Wt: 376.3676
InChI Key: STTADZBLEUMJRG-WJECQXNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dextromethorphan D6 hydrobromide monohydrate is discontinued and not available from MedKoo.

Scientific Research Applications

Antitussive Effectiveness

Dextromethorphan hydrobromide demonstrates significant antitussive (cough suppressant) effects. A meta-analysis encompassing six studies revealed that dextromethorphan hydrobromide significantly reduced cough bouts, cough components, and cough effort, compared to a placebo in patients with cough due to upper respiratory tract infections. The study validated the use of a computerized cough acquisition and analysis system as a reliable methodology for evaluating cough (Pavesi, Subburaj, & Porter-Shaw, 2001).

Analytical Applications

The analytical utility of dextromethorphan hydrobromide is notable, especially in the development of a potentiometric liquid membrane sensor for the determination of dextromethorphan hydrobromide in pharmaceutical formulations and urine. This sensor offers a wide linear range, low detection limit, and fast response time, making it suitable for various analytical applications (Ganjali et al., 2010).

Interaction with DNA

Dextromethorphan hydrobromide's interaction with DNA has been a subject of research. A study exploring its interaction with calf thymus DNA using UV absorption and fluorescence spectroscopic techniques found that dextromethorphan hydrobromide binds to DNA, indicating potential implications in understanding the structural and pathological aspects of DNA interactions with therapeutic agents (Amin et al., 2016).

Use in CNS Uptake Enhancement

Research has investigated the use of dextromethorphan hydrobromide in enhancing drug uptake in the central nervous system (CNS). One study showed that the P-glycoprotein (P-gp) inhibitor verapamil could enhance the uptake of dextromethorphan hydrobromide in the CNS without affecting its active metabolite, suggesting potential applications in neurological disorder treatments (Marier et al., 2005).

Therapeutic Use in Alzheimer's

Dextromethorphan hydrobromide, combined with quinidine sulfate, was found to significantly reduce symptoms of agitation in Alzheimer's patients. This combination showed minimal side effects compared to other drugs used for agitation and aggression in Alzheimer's patients (Study, 2016).

properties

CAS RN

1373497-18-7

Product Name

Deudextromethorphan hydrobromide

Molecular Formula

C18H22D6BrNO2

Molecular Weight

376.3676

IUPAC Name

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide

InChI

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;;

InChI Key

STTADZBLEUMJRG-WJECQXNSSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dextromethorphan D6 hydrobromide monohydrate;  AVP-786;  CTP-786;  AVP786;  CTP786;  Deudextromethorphan hydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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